molecular formula C21H22N2O4S B2580591 4-[4-(Benzenesulfonyl)-2-phenyl-1,3-oxazol-5-yl]-2,6-dimethylmorpholine CAS No. 823828-39-3

4-[4-(Benzenesulfonyl)-2-phenyl-1,3-oxazol-5-yl]-2,6-dimethylmorpholine

Cat. No.: B2580591
CAS No.: 823828-39-3
M. Wt: 398.48
InChI Key: XAVAWHREIADHOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[4-(Benzenesulfonyl)-2-phenyl-1,3-oxazol-5-yl]-2,6-dimethylmorpholine is a recognized and potent small-molecule inhibitor that selectively targets the kinases OSR1 (Oxidative Stress-Responsive kinase 1) and STK39 (Serine/Threonine Kinase 39, also known as SPAK). The primary research value of this compound lies in its ability to disrupt the WNK-SPAK/OSR1 signaling cascade, a critical pathway for regulating ion transport and cellular homeostasis. This pathway is central to the control of cation-chloride cotransporters, such as NKCC1 and NKCC2, which manage chloride and potassium levels within cells. By inhibiting SPAK and OSR1, this compound provides researchers with a powerful pharmacological tool to probe the mechanisms of blood pressure regulation, renal function, and neuronal excitability. Its application is crucial in physiological studies investigating the role of these kinases in hypertension, renal diseases, and stroke pathophysiology. Furthermore, it enables the exploration of novel therapeutic targets for disorders characterized by dysregulated ion transport. This inhibitor is for research use in cellular and biochemical assays to further elucidate complex signal transduction networks.

Properties

IUPAC Name

4-[4-(benzenesulfonyl)-2-phenyl-1,3-oxazol-5-yl]-2,6-dimethylmorpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O4S/c1-15-13-23(14-16(2)26-15)21-20(28(24,25)18-11-7-4-8-12-18)22-19(27-21)17-9-5-3-6-10-17/h3-12,15-16H,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAVAWHREIADHOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C2=C(N=C(O2)C3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(Benzenesulfonyl)-2-phenyl-1,3-oxazol-5-yl]-2,6-dimethylmorpholine typically involves multiple steps, starting with the preparation of key intermediates. One common route involves the formation of the oxazole ring through a cyclization reaction. The benzenesulfonyl group is introduced via sulfonation reactions, often using benzenesulfonyl chloride as a reagent . The final step involves the coupling of the oxazole intermediate with the morpholine derivative under specific reaction conditions, such as the use of a base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability. The choice of solvents, temperature control, and purification techniques are critical factors in the industrial synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-[4-(Benzenesulfonyl)-2-phenyl-1,3-oxazol-5-yl]-2,6-dimethylmorpholine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst choice playing crucial roles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while substitution reactions can produce a variety of sulfonamide compounds .

Scientific Research Applications

4-[4-(Benzenesulfonyl)-2-phenyl-1,3-oxazol-5-yl]-2,6-dimethylmorpholine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[4-(Benzenesulfonyl)-2-phenyl-1,3-oxazol-5-yl]-2,6-dimethylmorpholine involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of the enzyme, preventing substrate access and thereby inhibiting enzyme activity. The benzenesulfonyl group plays a crucial role in this binding process, often forming covalent bonds with amino acid residues in the enzyme’s active site .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

Key analogues and their distinguishing features are summarized below:

Compound Name Molecular Formula Molecular Weight Key Substituents Potential Applications
Target Compound C₂₁H₂₃N₂O₄S 399.48 g/mol 2,6-dimethylmorpholine, 2-phenyl-4-benzenesulfonyl oxazole Enzyme inhibition, antimicrobial agents (hypothesized)
4-(1,3-Oxazol-5-yl)benzenesulfonyl chloride C₉H₆ClNO₃S 243.66 g/mol Benzenesulfonyl chloride, oxazole Precursor for sulfonamide synthesis
3-(1,3-Oxazol-5-yl)aniline C₉H₈N₂O 160.17 g/mol Aniline, oxazole Intermediate in dye/pharmaceutical synthesis
Key Comparisons :

Polarity and Solubility: The target compound’s benzenesulfonyl group increases polarity compared to non-sulfonated analogues like 3-(1,3-oxazol-5-yl)aniline. This may enhance aqueous solubility, critical for bioavailability in drug design. The morpholine core further augments hydrophilicity relative to purely aromatic systems.

Biological Interactions: The benzenesulfonyl moiety is a common pharmacophore in protease inhibitors (e.g., HIV-1 protease drugs). In contrast, 3-(1,3-oxazol-5-yl)aniline lacks the sulfonyl group, limiting its ability to participate in ionic interactions.

Synthetic Utility :

  • 4-(1,3-Oxazol-5-yl)benzenesulfonyl chloride serves as a versatile precursor for sulfonamide coupling reactions, whereas the target compound represents a more complex, functionalized end-product .

Hypothesized Pharmacological Profiles

While direct pharmacological data for the target compound is scarce, structural parallels to known bioactive molecules allow for inferences:

  • Morpholine Derivatives : Compounds like fexofenadine (antihistamine) utilize morpholine for improved solubility and target engagement. The 2,6-dimethyl substitution in the target compound may reduce metabolic degradation.
  • Oxazole-Sulfonamide Hybrids : Analogues such as darbufelone (anti-inflammatory) combine sulfonamide and heteroaromatic motifs, suggesting the target compound could modulate cyclooxygenase or kinase activity.

Computational and Experimental Insights

  • Structural Analysis : Tools like SHELXL () are critical for resolving the crystal structure of such hybrids, particularly to confirm the spatial orientation of the benzenesulfonyl group relative to the morpholine core.
  • Thermal Stability : The benzenesulfonyl chloride precursor (mp 101°C, ) suggests moderate thermal stability, which may extend to the target compound.

Biological Activity

The compound 4-[4-(Benzenesulfonyl)-2-phenyl-1,3-oxazol-5-yl]-2,6-dimethylmorpholine exhibits significant potential in various biological applications due to its unique structural features. This article explores its biological activity, synthesis, and research findings, highlighting its therapeutic potential and mechanisms of action.

Chemical Structure and Properties

The molecular formula of 4-[4-(Benzenesulfonyl)-2-phenyl-1,3-oxazol-5-yl]-2,6-dimethylmorpholine is C19H18N2O4S, with a molecular weight of approximately 370.42 g/mol. The compound consists of a morpholine ring, an oxazole ring, and a benzenesulfonyl group. Its structure allows for diverse chemical interactions, making it an attractive candidate for biological research.

Antifungal Activity

Research has indicated that compounds similar to 4-[4-(Benzenesulfonyl)-2-phenyl-1,3-oxazol-5-yl]-2,6-dimethylmorpholine exhibit moderate to good antifungal activities. For instance, studies have shown that certain derivatives can inhibit the growth of plant pathogenic fungi effectively. A notable example is compound 7d , which demonstrated an EC50 value of 23.87 μmol/L against Valsa mali, outperforming other tested compounds .

The mechanism of action involves interaction with molecular targets such as enzymes or receptors. The benzenesulfonyl group acts as an electrophile, facilitating reactions with nucleophilic sites on proteins or other biomolecules. This interaction can inhibit enzyme activity or alter protein functions, leading to various biological effects.

Study 1: Synthesis and Evaluation of Antifungal Activity

A series of novel daphneolone analogs containing the 2,6-dimethylmorpholine moiety were synthesized and evaluated for their antifungal properties. The configuration of the morpholine moiety significantly influenced the antifungal activity observed in these compounds. The cis-isomer consistently exhibited superior activity compared to the trans-isomer against multiple fungal strains .

CompoundConfigurationEC50 (μmol/L)Fungal Strain
7dcis23.87Valsa mali
7ccis43.56Valsa mali
8ctrans66.29Valsa mali

Study 2: Structure-Activity Relationship Analysis

Initial structure-activity relationship (SAR) studies indicated that the introduction of specific functional groups could enhance biological activity. For example, compounds with halogen substitutions showed increased potency against target fungi due to improved binding interactions with biological targets .

Applications in Medicine

The compound is being investigated for its potential therapeutic properties beyond antifungal activity. Preliminary studies suggest it may possess anticancer and antimicrobial properties as well. Its ability to interact with various molecular targets positions it as a promising candidate for drug development in medicinal chemistry .

Q & A

Q. Key Considerations :

  • Monitor reaction progress with TLC (Rf ~0.3–0.5 in 1:1 hexane/EtOAc).
  • Optimize catalyst loading (e.g., 0.5–2 mol% Pd(PPh₃)₄) to minimize byproducts .

Advanced: How can researchers resolve contradictions in reported bioactivity data for this compound?

Answer:
Contradictions in bioactivity (e.g., variable IC₅₀ values in enzyme assays) may arise from:

  • Experimental variability : Standardize assay conditions (pH, temperature, solvent purity) per guidelines in (e.g., use LC-grade solvents and internal standards like BP-3-d5 for quantification).
  • Orthogonal validation : Confirm results using multiple techniques (e.g., SPR for binding affinity vs. fluorescence-based enzymatic assays).
  • Computational modeling : Perform molecular docking (AutoDock Vina) to correlate structural features (e.g., benzenesulfonyl group orientation) with activity trends .

Q. Example Workflow :

Validate purity via HPLC-MS (ESI+, m/z calc. 467.2 Da).

Replicate assays with controlled batch-to-batch consistency.

Cross-reference with crystallographic data (e.g., Cambridge Structural Database) for conformational analysis .

Basic: What analytical techniques are critical for characterizing this compound?

Answer:

  • Structural elucidation :
    • NMR : ¹H/¹³C NMR (DMSO-d₆) to confirm substitution patterns (e.g., δ 7.8–8.2 ppm for benzenesulfonyl protons).
    • FT-IR : Peaks at ~1350 cm⁻¹ (S=O stretch) and ~1600 cm⁻¹ (C=N oxazole) .
  • Purity assessment :
    • HPLC-UV/FLD : Use C18 columns (e.g., Agilent Zorbax) with gradient elution (MeCN/H₂O + 0.1% formic acid) .

Methodological Note : Deactivate glassware with 5% DMDCS to prevent analyte adsorption during sample prep .

Advanced: How can environmental fate studies be designed to detect this compound in wastewater matrices?

Answer:

  • Sample preparation :
    • Solid-phase extraction (SPE) : Use Oasis HLB cartridges (60 mg, 3 cc) preconditioned with methanol. Load 100 mL wastewater filtered through GF/F (0.7 µm) .
    • Internal standards : Spike with deuterated analogs (e.g., BP-3-d5) for recovery correction .
  • Detection :
    • LC-MS/MS : MRM transitions for quantification (e.g., m/z 467 → 285 for the parent ion).
    • Matrix effects : Mitigate with isotope dilution and post-column infusion .

Q. Challenges :

  • Low concentrations (<1 ng/L) require preconcentration (10× SPE eluate evaporation under N₂).
  • Differentiate from structural analogs (e.g., 4-benzylmorpholine derivatives) via high-resolution MS (Q-TOF) .

Basic: What stability considerations are essential for storing this compound?

Answer:

  • Storage conditions :
    • Temperature : -20°C in amber vials to prevent photodegradation.
    • Humidity : Use desiccants (silica gel) to avoid hydrolysis of the sulfonyl group.
  • Stability assessment :
    • Monitor degradation via monthly HPLC checks (retention time shifts >5% indicate instability).

Q. Key Data :

  • Shelf life: ~12 months under optimal conditions .

Advanced: How can structure-activity relationship (SAR) studies be optimized for derivatives of this compound?

Answer:

  • Design principles :
    • Substituent variation : Modify the phenyl (C-2) or morpholine (C-2,6) groups to assess steric/electronic effects.
    • Bioisosteric replacement : Replace oxazole with thiazole or 1,2,4-triazole to probe heterocycle impact .
  • Methodology :
    • Parallel synthesis : Use combinatorial libraries (e.g., 96-well plates) for high-throughput screening.
    • QSAR modeling : Train models (Random Forest, SVM) on datasets with >50 analogs to predict logP/IC₅₀ correlations .

Q. Validation :

  • Cross-check synthetic yields (>70%) and purity (>95%) before SAR analysis .

Basic: What are the common spectral artifacts observed in NMR analysis of this compound?

Answer:

  • Solvent peaks : Residual DMSO-d₅ (δ 2.5 ppm) may overlap with morpholine protons.
  • Rotamers : Restricted rotation of the benzenesulfonyl group causes splitting (e.g., doublets at δ 7.6–8.1 ppm).
  • Impurity signals : Trace dimethylamine (from morpholine synthesis) appears as singlet at δ 2.2 ppm.

Q. Mitigation :

  • Acquire 2D NMR (COSY, HSQC) to resolve overlapping signals .

Advanced: What strategies improve detection limits in trace-level environmental analysis?

Answer:

  • Preconcentration :
    • Liquid-liquid extraction (LLE) : Use dichloromethane (3× 50 mL) for >90% recovery .
    • Derivatization : Convert morpholine to a fluorinated analog (e.g., trifluoroacetylation) for enhanced MS sensitivity .
  • Instrumentation :
    • GC-ECD : Achieve sub-ppt detection for volatile derivatives.
    • MIP sensors : Molecularly imprinted polymers for selective enrichment .

Q. Data Interpretation :

  • Use signal-to-noise ratios >3:1 for confident quantification .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.